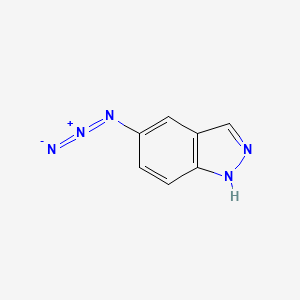

5-azido-1H-indazole

Overview

Description

5-azido-1H-indazole is a useful research compound. Its molecular formula is C7H5N5 and its molecular weight is 159.152. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Azido-1H-indazole, also known as 1H-Indazole, 5-azido-, is a compound that has been synthesized for various medicinal applications Indazole-containing compounds have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Mode of Action

Indazole derivatives have been demonstrated as specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases . The interaction of these compounds with their targets often results in the inhibition of the target’s function, which can lead to various downstream effects depending on the specific role of the target in cellular processes .

Biochemical Pathways

Indazole derivatives have been shown to inhibit kinases, which play crucial roles in various cellular processes . Inhibition of these kinases can affect multiple biochemical pathways, leading to a range of downstream effects.

Result of Action

The inhibition of kinases by indazole derivatives can lead to various effects at the molecular and cellular levels, depending on the specific role of the inhibited kinase .

Properties

IUPAC Name |

5-azido-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-12-10-6-1-2-7-5(3-6)4-9-11-7/h1-4H,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOBLOSSFBVVFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2836049.png)

![ethyl 4-{[(3,4-dimethylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2836050.png)

![2,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2836061.png)

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)

![1-phenyl-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}methanesulfonamide](/img/structure/B2836065.png)